5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
This compound is a tetrahydropyrimidoquinoline derivative with the molecular formula C₂₁H₂₃N₃O₃S (molecular weight: 397.5) . Key structural features include:
- A 2-methoxyphenyl substituent at position 4.
- 8,8-Dimethyl groups on the tetrahydropyrimidine ring.
- A methylsulfanyl (-SCH₃) group at position 2.
- Two ketone groups at positions 4 and 5.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-21(2)9-12-16(13(25)10-21)15(11-7-5-6-8-14(11)27-3)17-18(22-12)23-20(28-4)24-19(17)26/h5-8,15H,9-10H2,1-4H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOKAELQVQPKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SC)C4=CC=CC=C4OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidoquinoline class of compounds. This class is recognized for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.5 g/mol. Its structure includes a quinoline moiety that is crucial for its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. The presence of various functional groups on the quinoline ring significantly influences their effectiveness against cancer cell lines.
- Mechanism of Action : Quinoline derivatives can inhibit DNA synthesis and cell division, leading to apoptosis in cancer cells. They also modulate gene expression and interfere with signaling pathways involved in tumor growth .
- Case Study : A study reported that derivatives similar to our compound exhibited IC50 values below 1 µM against multiple cancer cell lines. These results suggest a strong potential for therapeutic applications in oncology .
Antifungal Activity
Research has demonstrated that derivatives of this compound possess antifungal properties.
- In Vitro Studies : The compound showed significant antifungal activity against strains such as Candida albicans and Candida tropicalis. The minimum inhibitory concentration (MIC) ranged from 4 to 8 µg/mL .
- Molecular Modeling : Docking studies indicated that the compound binds effectively to the active site of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This binding disrupts fungal membrane integrity and function .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Activity Spectrum : It demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .
Research Findings
A summary of key research findings related to the biological activity of the compound is presented in Table 1.
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Various cancer cell lines | < 1 | DNA synthesis inhibition |
| Antifungal | Candida albicans | 4-8 | Cytochrome P450 inhibition |
| Antimicrobial | Gram-positive/negative bacteria | Varies | Cell wall disruption |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Compound A : 5-(2,4-Dichlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Substituents : 2,4-Dichlorophenyl (position 5), 1,3,8,8-tetramethyl, and three ketone groups.
- Physical Properties : High melting point (340°C), attributed to strong intermolecular interactions.
- Spectral Data :
- IR: 1705 cm⁻¹ (C=O), 1661 cm⁻¹ (C=N).
- ¹H NMR: δ 0.85 (s, 3H, CH₃), 5.10 (s, 1H, CH).
Comparison: The dichlorophenyl group enhances hydrophobicity compared to the methoxyphenyl group in the target compound.
Compound B : 8,8-Dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Substituents : 4-Methylphenyl (position 5), crystallized as an N,N-dimethylformamide solvate.
- Crystallography : Triclinic crystal system (P1) with cell parameters a = 8.8252 Å, b = 10.289 Å, c = 12.316 Å .
Comparison : The para-methylphenyl group likely improves crystallinity, as evidenced by the solvate formation. The absence of a methylsulfanyl group simplifies the electronic profile compared to the target compound.
Spectral and Physical Properties
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
